molecular formula C18H18ClN5O2 B3020036 6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-49-0

6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B3020036
CAS RN: 878735-49-0
M. Wt: 371.83
InChI Key: NYMKJJVPPRVOPI-UHFFFAOYSA-N
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Description

The compound 6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a chemically synthesized molecule that appears to be related to various imidazole derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups and imidazole rings, which are common in medicinal chemistry for their biological activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of imidazole rings substituted with various functional groups. For instance, paper describes the synthesis of 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines with different amino methyl substituents, which were then assayed for biological activity. The synthesis process typically includes steps such as condensation reactions, and the structures are confirmed using techniques like IR, 1H-NMR, Mass spectrometry, and thin-layer chromatography.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in paper . The crystal structures provide detailed information about the conformation and arrangement of the atoms within the molecule. For example, the 1,4-dihydropyridine ring in the compounds studied adopts different conformations such as half-chair or boat, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by the substituents attached to the imidazole ring. In the context of kinase inhibition, as discussed in paper , modifications to the imidazole ring, such as removing gem-dimethyl groups or flattening the ring, can significantly enhance the biological activity of the compounds. These modifications can lead to improved binding affinity and potency against specific kinases.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are crucial for their biological function. These properties include solubility, crystallinity, and stability, which can be affected by the substitution pattern on the imidazole ring. The papers do not provide specific data on the physical and chemical properties of 6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, but such properties are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. This could include studies to determine its mechanism of action and potential uses in medicine .

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-5-7-13(19)8-6-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMKJJVPPRVOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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